molecular formula C12H22 B14594425 Cyclodecene, 1,2-dimethyl-, (E)- CAS No. 61349-20-0

Cyclodecene, 1,2-dimethyl-, (E)-

Cat. No.: B14594425
CAS No.: 61349-20-0
M. Wt: 166.30 g/mol
InChI Key: JZRXFXNEYQUOLU-UHFFFAOYSA-N
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Description

Cyclodecene, 1,2-dimethyl-, (E)- is a cycloalkene with a ten-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the first and second carbon atoms of the cyclodecene ring in a trans configuration, denoted by the (E)- prefix. The molecular formula of this compound is C12H22, and it is known for its unique stereochemistry and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclodecene, 1,2-dimethyl-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrohalogenation of 1,2-dihalocyclodecane using a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the cyclodecene ring .

Industrial Production Methods

Industrial production of Cyclodecene, 1,2-dimethyl-, (E)- often involves catalytic hydrogenation of cyclododecatriene followed by selective isomerization. The process utilizes metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction conditions are optimized to ensure the formation of the (E)-isomer, which is crucial for the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Cyclodecene, 1,2-dimethyl-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclodecene, 1,2-dimethyl-, (E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclodecene, 1,2-dimethyl-, (E)- involves its interaction with molecular targets through its double bond and methyl groups. The compound can undergo electrophilic addition reactions, where the double bond acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of new chemical bonds and the generation of various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclodecene, 1,2-dimethyl-, (E)- is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This compound’s distinct properties make it valuable for studying stereochemical effects and developing specialized applications in various fields .

Properties

CAS No.

61349-20-0

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

1,2-dimethylcyclodecene

InChI

InChI=1S/C12H22/c1-11-9-7-5-3-4-6-8-10-12(11)2/h3-10H2,1-2H3

InChI Key

JZRXFXNEYQUOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCCCCCC1)C

Origin of Product

United States

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